molecular formula C37H49N11O6 B10847835 cyclo(-D-Tyr-D-Arg-L-Arg-L-MeNal-Gly-)

cyclo(-D-Tyr-D-Arg-L-Arg-L-MeNal-Gly-)

Cat. No.: B10847835
M. Wt: 743.9 g/mol
InChI Key: XUKFERKCRCTLBJ-ATIZSFMBSA-N
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Description

Cyclo(-D-Tyr-D-Arg-L-Arg-L-MeNal-Gly-) is a synthetic cyclic pentapeptide characterized by a sequence of alternating D- and L-configured amino acids: D-tyrosine (D-Tyr), D-arginine (D-Arg), L-arginine (L-Arg), N-methyl-2-naphthylalanine (L-MeNal), and glycine (Gly). This compound is designed to adopt a rigid cyclic conformation, enhancing its stability and target specificity compared to linear peptides. The presence of multiple arginine residues and the stereochemical diversity (D/L configurations) suggest a role in modulating receptor-ligand interactions, particularly with G-protein-coupled receptors (GPCRs) such as CXCR4, a chemokine receptor implicated in cancer metastasis and HIV entry .

The inclusion of L-MeNal, a non-natural aromatic amino acid, likely enhances hydrophobic interactions with target proteins, while the alternating D/L stereochemistry may resist enzymatic degradation, improving pharmacokinetic properties.

Properties

Molecular Formula

C37H49N11O6

Molecular Weight

743.9 g/mol

IUPAC Name

2-[3-[(2S,5R,8R,14S)-5-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-13-methyl-14-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine

InChI

InChI=1S/C37H49N11O6/c1-48-30(20-23-10-13-24-6-2-3-7-25(24)18-23)35(54)46-28(9-5-17-43-37(40)41)33(52)45-27(8-4-16-42-36(38)39)34(53)47-29(32(51)44-21-31(48)50)19-22-11-14-26(49)15-12-22/h2-3,6-7,10-15,18,27-30,49H,4-5,8-9,16-17,19-21H2,1H3,(H,44,51)(H,45,52)(H,46,54)(H,47,53)(H4,38,39,42)(H4,40,41,43)/t27-,28+,29-,30+/m1/s1

InChI Key

XUKFERKCRCTLBJ-ATIZSFMBSA-N

Isomeric SMILES

CN1[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC1=O)CC2=CC=C(C=C2)O)CCCN=C(N)N)CCCN=C(N)N)CC3=CC4=CC=CC=C4C=C3

Canonical SMILES

CN1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC1=O)CC2=CC=C(C=C2)O)CCCN=C(N)N)CCCN=C(N)N)CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Cyclo(-D-Tyr-D-Arg-L-Arg-L-MeNal-Gly-) has been investigated for its potential as a therapeutic agent, particularly in the context of cancer treatment and immune modulation. The compound's structure allows for specific interactions with biological targets, enhancing its efficacy.

CXCR4 Antagonism

One of the prominent applications of this compound is its role as an antagonist of the CXCR4 receptor, which is implicated in various cancers and inflammatory diseases. Research indicates that modifications to the peptide sequence can significantly enhance its binding affinity and antagonistic activity against CXCR4. For instance, derivatives of cyclo(-D-Tyr-D-Arg-L-Arg-L-MeNal-Gly-) have shown IC50 values in the low nanomolar range, indicating potent inhibition of SDF-1α binding to CXCR4 transfectants .

CompoundSequenceIC50 (nM)
9Cyclo(-D-Tyr-D-Arg-L-Arg-Nal-Gly-)9.4±3.0
10Cyclo(-D-Tyr-D-Arg-L-Arg-Nal-Ψ-Gly-)4.2±0.31
11Cyclo(-D-Tyr-D-Arg-L-Arg-D-Nal-Ψ-Gly-)4.9±1.1

This table summarizes the inhibitory activity of various derivatives against the CXCR4 receptor, illustrating the compound's potential in therapeutic applications targeting this pathway.

Structural Stability and Modifications

The stability of cyclic peptides like cyclo(-D-Tyr-D-Arg-L-Arg-L-MeNal-Gly-) is crucial for their therapeutic efficacy. Studies have shown that incorporating D-amino acids can enhance resistance to enzymatic degradation, thereby increasing bioavailability when administered orally .

Gut Stability

Research has systematically analyzed the gut stability of cyclic peptides, revealing that modifications such as D-amino acids can significantly prolong their half-life in gastrointestinal conditions . This insight is critical for developing orally bioavailable peptide therapeutics.

Supramolecular Chemistry

Cyclo(-D-Tyr-D-Arg-L-Arg-L-MeNal-Gly-) also plays a role in supramolecular chemistry through self-assembly processes governed by non-covalent interactions. This property enables the formation of complex structures that can be utilized in drug delivery systems and biomaterials .

Case Studies and Research Findings

Several studies have documented the biological activities and applications of cyclo(-D-Tyr-D-Arg-L-Arg-L-MeNal-Gly-) and its analogs:

Antitumor Activity

A study demonstrated that cyclo(-D-Tyr-D-Arg-L-Arg-L-MeNal-Gly-) derivatives exhibit significant antitumor properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines . The mechanism involves modulating signaling pathways associated with cell survival and apoptosis.

Neuroprotective Effects

Another area of investigation focuses on the neuroprotective effects of this cyclic peptide against neurodegenerative diseases. Preliminary findings suggest that it may mitigate oxidative stress and inflammation in neuronal cells, offering a potential therapeutic avenue for conditions like Alzheimer's disease .

Comparison with Similar Compounds

Research Findings and Data

  • CXCR4 Antagonism : Analogs of cyclo(-D-Tyr-D-Arg-L-Arg-L-MeNal-Gly-) show promise in blocking CXCR4-mediated signaling, a pathway exploited by HIV and metastatic cancer cells .
  • Cytotoxicity : Structurally related cyclic dipeptides, such as cyclo(D-Pro-D-Phe), exhibit cytotoxicity against leukemia cells (IC₅₀: 100 μg/mL), though their mechanisms differ from larger cyclic peptides .
  • Biosynthetic Roles : Cyclo(Pro-Trp) serves as a precursor to complex fungal alkaloids, highlighting the versatility of cyclic peptides in natural product synthesis .

Preparation Methods

Resin Selection and Linear Chain Assembly

The synthesis begins with a resin-bound linear precursor. Studies consistently employ Fmoc-based SPPS on PAL (peptide amide linker) or MBHA (4-methylbenzhydrylamine) resins to ensure C-terminal amidation. For cyclo(-D-Tyr-D-Arg-L-Arg-L-MeNal-Gly-), the PAL resin is preferred due to its compatibility with Fmoc chemistry and efficient cleavage under mild acidic conditions. The linear sequence is assembled via iterative coupling cycles:

  • Fmoc Deprotection : 30% piperidine in DMF (2 × 5 min).

  • Amino Acid Coupling : Activated using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) with HOBt (hydroxybenzotriazole) and DIEA (N,N-diisopropylethylamine).

  • Wash Cycles : DMF and dichloromethane (DCM) to remove excess reagents.

Critical to this process is the incorporation of D-amino acids (D-Tyr, D-Arg) and N-methylated residues (L-MeNal), which require extended coupling times (2–4 hr) and elevated temperatures (40–50°C).

Side-Chain Protection Schemes

Orthogonal Protection for Cyclization

Side-chain protection is tailored to withstand multiple synthesis steps while allowing selective deprotection before cyclization:

  • D-Tyr : Protected with tert-butyl (tBu) groups, removed via 50% TFA in DCM.

  • D-Arg and L-Arg : Protected with Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Tos (tosyl) groups, stable under Fmoc conditions but cleaved with liquid HF.

  • L-MeNal : The methyl group on naphthylalanine (MeNal) remains unprotected due to its hydrophobicity and inertness under standard SPPS conditions.

The use of TFA-labile protections (e.g., tBu for Asp/Tyr) ensures minimal side reactions during intermediate deprotection steps.

Cyclization Strategies

On-Resin Lactamization

Cyclization is performed on-resin to minimize intermolecular reactions. After linear chain assembly, selective deprotection of side chains (e.g., D-Asp and Dap) is achieved using TFA/anisole (95:5). The cyclization reaction proceeds via:

  • Activation : A 4-fold excess of HBTU/HOBt/DIEA (4:4:6 molar ratio) in DMF.

  • Reaction Time : 2–3 hr at 25°C, monitored by ninhydrin tests for free amines.

Table 1: Cyclization Efficiency with Different Coupling Reagents

ReagentYield (%)Byproducts (%)Reference
HBTU65–7015–20
DMT-MM75–805–10

DMT-MM outperforms HBTU by reducing uronium group transfer side reactions, a common issue with HBTU leading to tetramethylguanidinium (Tmg) byproducts.

Cleavage and Global Deprotection

Post-cyclization, the peptide is cleaved from the resin using liquid HF containing 10% anisole (1 hr, 0°C). This step simultaneously removes Tos and Pmc protections from arginine residues. The crude product is precipitated in cold diethyl ether and lyophilized.

Purification and Characterization

Reversed-Phase HPLC

Crude cyclic peptides are purified using a C18 column with a gradient of 10–60% acetonitrile in 0.1% TFA over 30 min. Cyclo(-D-Tyr-D-Arg-L-Arg-L-MeNal-Gly-) typically elutes at 17.9–18.2 min under these conditions, separated from linear precursors and byproducts.

Table 2: Analytical Data for Cyclo(-D-Tyr-D-Arg-L-Arg-L-MeNal-Gly-)

ParameterValueReference
Molecular Weight729.8 g/mol
HPLC Retention Time17.9 min
FAB-MS (M+1)730.8

Structural Validation

  • Circular Dichroism (CD) : In 80% trifluoroethanol, the compound exhibits α-helical content with minima at 222 nm and 208 nm, confirming constrained conformation.

  • Amino Acid Analysis : Quantifies residue stoichiometry post-hydrolysis (6N HCl, 110°C, 24 hr).

Challenges and Optimizations

Byproduct Formation

Cyclization with HBTU generates Tmg-adducts (ΔM +116 Da) via uronium group transfer. Substituting DMT-MM reduces this by 50%.

Conformational Strain

Five-membered lactam rings (e.g., D-Asp² to Dap⁵) introduce strain, necessitating low-temperature (5°C) CD studies to stabilize helices .

Q & A

Q. What methodological approaches are recommended for synthesizing cyclo(-D-Tyr-D-Arg-L-Arg-L-MeNal-Gly-) while ensuring stereochemical purity?

  • Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, with emphasis on coupling efficiency and side-chain protection strategies. To ensure stereochemical fidelity, chiral HPLC or circular dichroism (CD) spectroscopy should validate enantiomeric purity. Post-synthesis cyclization via intramolecular amidation requires precise pH and temperature control to minimize racemization .

Q. Which analytical techniques are critical for validating the structural integrity of cyclic peptides like cyclo(-D-Tyr-D-Arg-L-Arg-L-MeNal-Gly-)?

  • Answer : A combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation, NMR (1H/13C) for backbone connectivity and stereochemistry, and reverse-phase HPLC for purity assessment (>95%) is essential. For unresolved stereoisomers, X-ray crystallography or ion-mobility spectroscopy may resolve conformational ambiguities .

Q. How does the stereochemical configuration (D/L residues) influence the bioactivity of cyclic peptides?

  • Answer : Comparative studies using enantiomeric pairs (e.g., cyclo(-D-Tyr-...) vs. cyclo(-L-Tyr-...)) in receptor-binding assays can reveal stereospecific interactions. For example, D-amino acids often enhance proteolytic stability, while L-residues may optimize target affinity. In vitro assays (e.g., SPR, fluorescence polarization) are recommended to quantify binding kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for cyclo(-D-Tyr-D-Arg-L-Arg-L-MeNal-Gly-) across studies?

  • Answer : Systematic meta-analysis should assess variables such as cell line heterogeneity, assay protocols (e.g., IC50 vs. EC50), and compound purity. Replicate experiments under standardized conditions (e.g., ATCC-validated cell lines, controlled buffer systems) are critical. Cross-validation using orthogonal assays (e.g., CRISPR knockouts vs. pharmacological inhibitors) can clarify mechanisms .

Q. What experimental designs are optimal for evaluating the stability of cyclo(-D-Tyr-D-Arg-L-Arg-L-MeNal-Gly-) under physiological conditions?

  • Answer : Accelerated degradation studies in simulated biological fluids (e.g., plasma, CSF) at 37°C, monitored via LC-MS/MS at timed intervals. Conformational stability under varying pH (4–8) can be assessed using CD spectroscopy. For in vivo stability, isotope-labeled analogs tracked via PET/MRI provide pharmacokinetic profiles .

Q. What computational strategies predict interactions between cyclo(-D-Tyr-D-Arg-L-Arg-L-MeNal-Gly-) and biological targets?

  • Answer : Molecular docking (AutoDock, Schrödinger Suite) using crystal structures of homologous receptors identifies putative binding pockets. Molecular dynamics (MD) simulations (NAMD, GROMACS) assess binding stability over time. Machine learning models (e.g., AlphaFold-Multimer) can predict peptide-protein interfaces with experimental validation via mutagenesis .

Q. How can variability in biological assay results for cyclic peptides be minimized?

  • Answer : Standardize cell culture conditions (e.g., passage number, serum lot), use internal controls (e.g., reference inhibitors), and quantify peptide solubility via dynamic light scattering (DLS). For functional assays, implement dose-response curves with ≥3 technical replicates. Normalize data to housekeeping genes/proteins (e.g., GAPDH, β-actin) .

Q. What in silico methods optimize the pharmacokinetic properties of cyclo(-D-Tyr-D-Arg-L-Arg-L-MeNal-Gly-)?

  • Answer : ADMET prediction tools (e.g., SwissADME, pkCSM) model absorption, BBB penetration, and CYP450 metabolism. QSAR (quantitative structure-activity relationship) analysis identifies substituents enhancing half-life (e.g., PEGylation sites). In vivo corroboration using rodent models with LC-MS bioanalysis validates predictions .

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